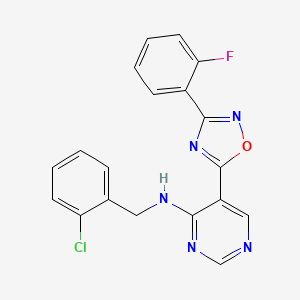
N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a pyrimidin-4-amine core, which is a common feature in many pharmaceutical agents, and the 1,2,4-oxadiazole moiety, which is known for its presence in various bioactive compounds.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel fluorescent compounds with a 1,3,4-oxadiazol moiety were synthesized by condensation reactions involving secondary amines . Another study reported the design and synthesis of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which were confirmed by NMR and HRMS techniques . Similarly, novel amine derivatives of a related structure were synthesized using a linear strategy and characterized by NMR and MS . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, mass, and elemental analysis . The presence of the 1,2,4-oxadiazole ring is likely to influence the electronic distribution and chemical reactivity of the compound. The fluorophenyl group could also contribute to the overall molecular properties through its electron-withdrawing effects.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored. For example, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride led to new cyclization products, indicating the potential for diverse chemical transformations . This suggests that the compound may also undergo various chemical reactions, potentially leading to new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. The novel compounds in one study displayed intense fluorescence in ethyl acetate and acetone solutions, with the fluorescence characteristics being influenced by solvent polarity . The bioactive compounds in another study showed excellent insecticidal and fungicidal activities, with specific LC50 and EC50 values reported . These findings suggest that the compound "N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" may also exhibit distinct physical and chemical properties that could be relevant for its potential applications in various fields, such as agriculture or medicine.
Aplicaciones Científicas De Investigación
1. Pesticidal Activities
- Pyrimidin-4-amine derivatives, including compounds similar to N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have shown excellent insecticidal and fungicidal activities against various pests and pathogens. For instance, some compounds demonstrated broad-spectrum insecticidal and fungicidal activity with notable LC50 and EC50 values, indicating their potential as effective pesticides (Liu et al., 2021).
2. Anticancer Properties
- Novel amine derivatives of compounds structurally related to N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown significant anticancer activity. In vitro testing against human cancer cell lines has revealed that certain derivatives are highly cytotoxic, suggesting their potential as anticancer agents (Vinayak et al., 2017).
3. Synthesis of N-Heterocycles
- The compound has been utilized in the synthesis of structurally diverse N-heterocycles, such as 1,2,4-oxadiazoles and pyrimidinones. This synthesis pathway is notable for its room temperature operation and has enabled the production of various heterocyclic compounds, including drug lead molecules (Gupta et al., 2014).
4. Antimicrobial and Antifungal Activities
- Oxadiazole analogues, related to the compound , have demonstrated significant antimicrobial and antifungal activities. This indicates their potential application in developing new antimicrobial agents (Ahsan & Shastri, 2015).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O/c20-15-7-3-1-5-12(15)9-23-17-14(10-22-11-24-17)19-25-18(26-27-19)13-6-2-4-8-16(13)21/h1-8,10-11H,9H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOLJRXNCAHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

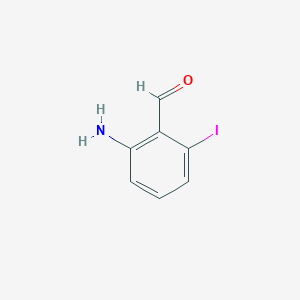
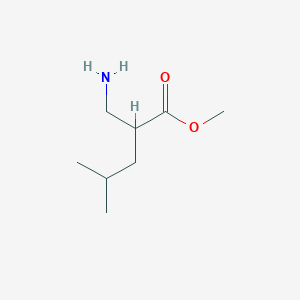
![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
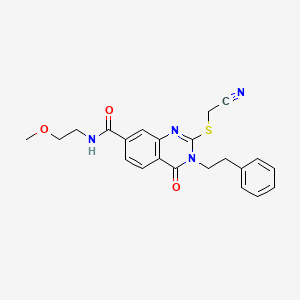
![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)
![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)
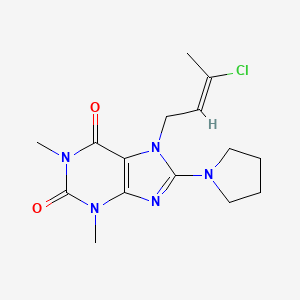
![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)
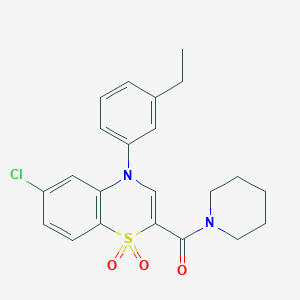
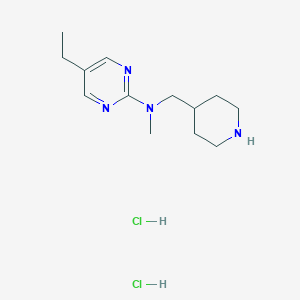

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)